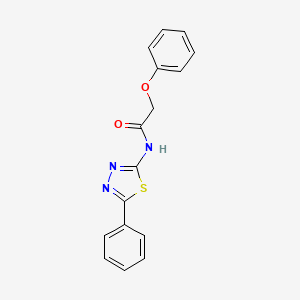

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-Phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an acetamide group at position 2, which is further modified by a phenoxy moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities . The compound’s synthesis typically involves condensation reactions between 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide and phenoxy derivatives under reflux conditions, yielding moderate-to-high purity products (e.g., 60–88% yields) . Its molecular formula is C₁₆H₁₃N₃O₂S, with a monoisotopic mass of 311.07 g/mol .

Propriétés

IUPAC Name |

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDDVKCVHKWMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with specific proteins, leading to the inhibition of their function and subsequent cell death .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Outcomes

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance cytotoxicity. Compound 25 with a trifluoromethyl group showed superior caspase activation (IC₅₀ = 8.1 μM) compared to the phenoxy variant .

- Phenoxy vs. Chloro Substituents: The phenoxy group in the target compound improves Akt inhibition (~90%) compared to chloro-substituted analogues, which primarily target signal transduction .

- Heterocyclic Hybrids (e.g., benzimidazole) : Introduce neuroprotective effects, as seen in compound 4a , but reduce anticancer potency .

Mechanistic Differences

- Apoptosis Induction: Compounds 25 and 26 (CF₃/Cl-substituted) activate caspases 3, 8, and 9, whereas the phenoxy derivative inhibits Akt, a key kinase in glioma cell survival .

- Enzyme Binding: Molecular docking of compound 3 (4-chlorophenyl derivative) revealed π-π interactions and H-bonds with Akt, while the phenoxy variant likely utilizes similar interactions but with higher steric tolerance .

Activité Biologique

2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 311777-43-2) is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The structure of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide features a thiadiazole ring which is crucial for its biological activity. The compound is synthesized through the reaction of phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring.

Antimicrobial and Antifungal Properties

Research indicates that 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antimicrobial and antifungal activities. Its mechanism involves the disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could serve as a potential candidate for antibiotic development.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A study demonstrated its cytotoxic effects on human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis via caspase activation |

| A431 | 10 | Inhibition of VEGFR-2 phosphorylation |

| PC3 | 12 | Disruption of DNA replication processes |

The results indicated that the compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as VEGFR-2.

Case Studies

- Study on Apoptosis Induction : A recent study analyzed the effects of various thiadiazole derivatives on apoptosis induction in cancer cells. The results showed that compounds similar to 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide significantly increased the activity of caspases 3 and 9 in MCF7 breast cancer cells. This suggests a strong potential for this compound in cancer therapy .

- Western Blot Analysis : Further investigations using Western blot analysis confirmed that treatment with this compound led to upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 in A431 cells . This shift in protein expression reinforces its role in promoting apoptosis.

The biological activity of 2-phenoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiadiazole ring disrupts enzymatic functions critical for microbial growth and cancer cell proliferation.

- Signal Transduction Interference : It inhibits pathways such as VEGFR signaling, which is crucial for tumor growth and metastasis.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.